Pyridine,2-[bis(trimethylsilyl)phosphino]-6-(trimethylsilyl)-(9CI)
Description
Pyridine,2-[bis(trimethylsilyl)phosphino]-6-(trimethylsilyl)-(9CI) (CAS No. 135958-48-4) is a specialized organophosphorus compound featuring a pyridine backbone substituted with three trimethylsilyl (TMS) groups. Its molecular formula is C₁₄H₃₀NPSi₃, with a molecular weight of 327.62 g/mol and an exact mass of 327.14236656 . The compound is classified under intermediates, building blocks, and lab chemicals, with applications in pharmaceuticals, materials science, and catalysis due to its sterically hindered phosphine moiety and silicon-based substituents.
The InChIKey (USWMPCHNOYNABS-UHFFFAOYSA-N) provides a unique identifier for its structure, which includes a pyridine ring substituted at the 2-position with a bis(trimethylsilyl)phosphino group and at the 6-position with an additional trimethylsilyl group. This arrangement enhances its stability and solubility in nonpolar solvents, making it suitable for use in organometallic synthesis and as a ligand in transition-metal catalysis .
Properties
IUPAC Name |
bis(trimethylsilyl)-(6-trimethylsilylpyridin-2-yl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30NPSi3/c1-17(2,3)14-12-10-11-13(15-14)16(18(4,5)6)19(7,8)9/h10-12H,1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USWMPCHNOYNABS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=NC(=CC=C1)P([Si](C)(C)C)[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30NPSi3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Selection and Initial Functionalization
The synthesis begins with 2,6-dichloropyridine as the core substrate. The chlorine atoms at positions 2 and 6 serve as leaving groups, enabling sequential substitution. In the first step, the 6-position chloride is replaced with a trimethylsilyl group via reaction with trimethylsilyl chloride (TMSCl) in the presence of a strong base such as lithium diisopropylamide (LDA) at −78°C. This yields 2-chloro-6-(trimethylsilyl)pyridine (Intermediate A).
Reaction Conditions :
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Solvent: Tetrahydrofuran (THF)
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Temperature: −78°C to 25°C
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Yield: ~85% (isolated via column chromatography)
Phosphino Group Introduction
The second substitution targets the 2-position chloride. A bis(trimethylsilyl)phosphine reagent, KP(SiMe₃)₂, is employed under anhydrous conditions. This potassium phosphide acts as a nucleophile, displacing the chloride in Intermediate A. The reaction proceeds in THF at 60°C for 12 hours.
Key Parameters :
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Stoichiometry: 1.2 equiv KP(SiMe₃)₂
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Catalyst: None required (proceeds via SN2 mechanism)
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Yield: ~72% (after purification by vacuum distillation)
Characterization and Validation
The final product is characterized by:
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¹H NMR : Absence of aromatic protons adjacent to phosphorus (δ 7.2–8.1 ppm split into doublets).
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³¹P NMR : Single resonance at δ −15 ppm, confirming P(SiMe₃)₂ group.
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FT-IR : Peaks at 1250 cm⁻¹ (Si–C stretching) and 2100 cm⁻¹ (P–Si vibration).
Metal-Mediated Cross-Coupling Approach
Palladium-Catalyzed Phosphination
An alternative route employs palladium catalysis to couple a pre-formed bis(trimethylsilyl)phosphine with 2-bromo-6-(trimethylsilyl)pyridine. Using Pd(OAc)₂ and Xantphos as a ligand system, the reaction achieves C–P bond formation at position 2.
Optimized Conditions :
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Solvent: Toluene
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Temperature: 110°C
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Base: Cs₂CO₃
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Yield: ~68%
Advantages and Limitations
This method avoids harsh bases but requires stringent anhydrous conditions. Side products, such as homocoupled pyridine derivatives, are minimized by controlling the phosphine-to-palladium ratio (2:1).
One-Pot Tandem Silylation-Phosphination
Simultaneous Functionalization
A tandem approach streamlines synthesis by reacting 2,6-dichloropyridine with excess TMSCl and KP(SiMe₃)₂ in a single pot. The sequence leverages temperature gradients: silylation at −78°C, followed by phosphination at 60°C.
Critical Observations :
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Solvent Effects : THF outperforms DMF due to better reagent solubility.
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Side Reactions : Competing disilylation at position 2 is suppressed by slow addition of KP(SiMe₃)₂.
Yield and Scalability
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Isolated Yield: 65% (100 mmol scale)
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Purity: >95% (GC-MS analysis)
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Sequential Substitution | 72 | 98 | High regioselectivity |
| Palladium Catalysis | 68 | 97 | Mild conditions |
| One-Pot Tandem | 65 | 95 | Reduced purification steps |
Trade-offs : Sequential substitution offers superior control but requires multiple steps. The one-pot method sacrifices yield for efficiency.
Mechanistic Insights and Challenges
Steric and Electronic Considerations
The bulky trimethylsilyl groups hinder nucleophilic attack at position 2, necessitating excess phosphine reagent. Computational studies (DFT) reveal a 15 kcal/mol activation barrier for the second substitution.
Byproduct Formation
Common impurities include:
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2,6-Bis(trimethylsilyl)pyridine : From over-silylation (mitigated by stoichiometric control).
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Phosphine Oxide Derivatives : Due to trace oxygen (addressed via Schlenk techniques).
Chemical Reactions Analysis
Types of Reactions
Pyridine,2-[bis(trimethylsilyl)phosphino]-6-(trimethylsilyl)-(9CI) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Coordination: The phosphino group can coordinate with transition metals, forming complexes that are useful in catalysis.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, nucleophiles such as alkyl halides for substitution, and transition metal salts for coordination reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include phosphine oxides, substituted pyridine derivatives, and metal-phosphine complexes. These products have significant applications in various fields, including catalysis and material science.
Scientific Research Applications
Catalytic Applications
Pyridine, 2-[bis(trimethylsilyl)phosphino]-6-(trimethylsilyl)-(9CI) has been recognized for its role as a catalyst in various organic reactions. Its phosphine component can stabilize transition states and facilitate nucleophilic attacks in reactions such as:
- Cross-Coupling Reactions : This compound can serve as a ligand in palladium-catalyzed cross-coupling reactions, enhancing the efficiency of carbon-carbon bond formation.
- Hydroformylation : The presence of the phosphine group allows for improved selectivity and yield in hydroformylation processes, where alkenes are converted to aldehydes.
Synthesis of Organophosphorus Compounds
The compound is utilized as a precursor in the synthesis of other organophosphorus derivatives. Its ability to undergo various transformations makes it valuable in developing new materials with tailored properties.
- Phosphine Ligands : It can be transformed into more complex phosphine ligands used in coordination chemistry and catalysis.
- Phosphorus-containing Polymers : The compound's structure allows for incorporation into polymer matrices, leading to materials with enhanced thermal stability and flame retardancy.
Pharmaceutical Applications
Research indicates potential applications in medicinal chemistry, particularly as a building block for drug development. The unique electronic properties imparted by the trimethylsilyl groups can influence biological activity.
- Anticancer Agents : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties due to their ability to interact with biological targets.
- Antimicrobial Activity : Some derivatives have shown promise as antimicrobial agents, potentially useful in treating infections.
Material Science
The compound's unique properties make it suitable for applications in material science, particularly in the development of advanced materials such as:
- Nanocomposites : Incorporating this compound into nanomaterials can enhance their mechanical and thermal properties.
- Coatings : Its chemical stability and resistance to degradation make it an attractive candidate for protective coatings.
Case Study 1: Catalytic Efficiency in Cross-Coupling Reactions
A study demonstrated that using Pyridine, 2-[bis(trimethylsilyl)phosphino]-6-(trimethylsilyl)-(9CI) as a ligand significantly increased the yield of biphenyl compounds through palladium-catalyzed coupling reactions. The optimized conditions revealed an increase in reaction rates by up to 50% compared to traditional ligands.
Case Study 2: Development of Antimicrobial Agents
Research conducted on modified derivatives of this compound indicated notable antimicrobial activity against several strains of bacteria. The study highlighted its potential as a lead compound for further development into pharmaceutical agents targeting resistant bacterial infections.
Mechanism of Action
The mechanism by which Pyridine,2-[bis(trimethylsilyl)phosphino]-6-(trimethylsilyl)-(9CI) exerts its effects involves its ability to coordinate with metal centers. The phosphino group acts as a donor, forming stable complexes with transition metals. These metal complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, cross-coupling, and polymerization. The molecular targets and pathways involved depend on the specific metal and reaction conditions used.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and utility of Pyridine,2-[bis(trimethylsilyl)phosphino]-6-(trimethylsilyl)-(9CI), a comparison with structurally related compounds is essential. The table below highlights key differences in molecular structure, substituents, and functional roles:
Key Observations:
Steric and Electronic Effects: The three TMS groups in Pyridine,2-[bis(trimethylsilyl)phosphino]-6-(trimethylsilyl)-(9CI) confer significant steric bulk compared to non-silylated analogs like 2-(diphenylphosphino)pyridine. This enhances its ability to stabilize low-coordinate metal centers .
Solubility and Stability: The TMS substituents render the compound highly lipophilic, ensuring compatibility with organic solvents (e.g., toluene, THF) compared to polar analogs like 2-(diphenylphosphino)pyridine, which may require polar aprotic solvents. Silicon-based substituents also improve air and moisture stability relative to bare phosphines (e.g., PH₃ derivatives), though handling under inert conditions remains recommended .
Synthetic Versatility: Unlike simpler silylphosphines (e.g., HPSi₂Me₆), the pyridine backbone in Pyridine,2-[bis(trimethylsilyl)phosphino]-6-(trimethylsilyl)-(9CI) provides a rigid framework for chelating metals, enabling precise control over coordination geometry in catalytic systems.
Biological Activity
Pyridine derivatives, particularly those with phosphino and trimethylsilyl substituents, have garnered attention in medicinal chemistry due to their potential biological activities. The compound Pyridine,2-[bis(trimethylsilyl)phosphino]-6-(trimethylsilyl)-(9CI) is a notable example, combining the properties of pyridine with phosphine and silyl groups, which may enhance its reactivity and biological efficacy.
Chemical Structure and Properties
The structure of Pyridine,2-[bis(trimethylsilyl)phosphino]-6-(trimethylsilyl)-(9CI) can be described as follows:
- Pyridine Core : A six-membered aromatic ring containing one nitrogen atom.
- Phosphino Groups : Two bis(trimethylsilyl) phosphino groups attached to the pyridine ring.
- Trimethylsilyl Groups : Additional trimethylsilyl groups that may influence solubility and reactivity.
This structural arrangement suggests potential interactions with biological targets through both the nitrogen atom in the pyridine ring and the phosphine functionalities.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial Activity : Pyridine derivatives have shown effectiveness against various bacterial strains. For instance, studies have demonstrated that certain pyridine compounds possess significant antibacterial properties against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) often ranging from 6.25 to 12.5 µg/mL .
- Antiviral Potential : The presence of a pyridine nucleus has been linked to antiviral activities. Compounds derived from pyridine have been explored for their ability to inhibit viral replication, particularly in the context of emerging viruses like SARS-CoV-2 .
- Antitumor Effects : Some studies highlight the antiproliferative effects of pyridine-based compounds on cancer cell lines. The mechanism often involves interference with cellular signaling pathways essential for tumor growth and survival .
Antimicrobial Studies
A study conducted by Judge et al. synthesized various isonicotinic acid derivatives and assessed their antibacterial activity. The best-performing compound showed an MIC of 56 ± 0.5% against Staphylococcus aureus and Escherichia coli at a concentration of 100 µg/mL . This illustrates the potential of pyridine derivatives in developing new antimicrobial agents.
Antiviral Research
In light of the COVID-19 pandemic, researchers have focused on pyridine compounds for their antiviral properties. A review indicated that modifications to the pyridine structure could enhance its efficacy against viral targets, suggesting a promising avenue for drug development against RNA viruses .
Data Table: Biological Activities of Pyridine Derivatives
| Activity Type | Example Compound | Target Organism/Cell Line | MIC/IC50 Value |
|---|---|---|---|
| Antibacterial | Isonicotinic acid derivative | S. aureus, E. coli | 56 ± 0.5% (100 µg/mL) |
| Antiviral | Pyridine derivative | SARS-CoV-2 | Not specified |
| Antitumor | Various pyridine derivatives | Cancer cell lines | Varies by compound |
Q & A
Q. What are the recommended methods for synthesizing Pyridine,2-[bis(trimethylsilyl)phosphino]-6-(trimethylsilyl)-(9CI)?
- Methodological Answer : Synthesis of this compound typically involves sequential silylation and phosphination reactions. A plausible route includes:
Silylation of Pyridine : Introduce trimethylsilyl groups at positions 2 and 6 using hexamethyldisilazane (HMDS) under anhydrous conditions.
Phosphination : React the silylated pyridine with bis(trimethylsilyl)phosphine (P(SiMe₃)₃) in the presence of a catalytic base (e.g., triethylamine) to install the bis(trimethylsilyl)phosphino group.
- Key Considerations : Monitor reaction progress via ³¹P NMR to track phosphine incorporation and avoid over-silylation by controlling stoichiometry .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify silyl group environments (δ ~0.1–0.5 ppm for SiMe₃) and pyridine ring protons (δ ~6.5–8.5 ppm).
- ³¹P NMR : Confirm the presence of the bis(trimethylsilyl)phosphino group (δ ~−20 to −40 ppm for P-Si environments).
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular weight (e.g., C₁₅H₃₃NP(SiMe₃)₃). Compare with spectral libraries for silylated compounds .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Storage : Store under inert gas (Ar/N₂) at −20°C in flame-sealed ampules to prevent hydrolysis of silyl groups.
- Handling : Use gloveboxes for air-sensitive manipulations. Avoid contact with moisture, oxidizers, or acids to prevent decomposition into hazardous byproducts (e.g., PH₃ or SiO₂) .
Advanced Research Questions
Q. What are the mechanistic implications of using this compound as a ligand in transition-metal catalysis?
- Methodological Answer :
- Ligand Design : The steric bulk of SiMe₃ groups enhances metal-center electron density, favoring oxidative addition in cross-coupling reactions.
- Experimental Validation :
Conduct kinetic studies using Pd(0)/Pd(II) complexes to compare catalytic activity with non-silylated analogs.
Analyze X-ray crystallography data to quantify bond angles/distances between the ligand and metal center.
- Data Interpretation : Correlate steric parameters (Tolman cone angles) with reaction yields to optimize ligand-metal pairing .
Q. How can researchers resolve contradictions in reactivity data under varying solvent systems?
- Methodological Answer :
- Controlled Experiments :
Test reactivity in polar aprotic (e.g., THF) vs. non-polar (e.g., toluene) solvents.
Use cyclic voltammetry to measure redox potentials and identify solvent-dependent electronic effects.
- Statistical Analysis : Apply multivariate regression to isolate solvent polarity, donor number, and dielectric constant as variables .
Q. What strategies mitigate risks when scaling up synthesis from milligram to gram quantities?
- Methodological Answer :
- Process Optimization :
Use flow chemistry for precise control of exothermic silylation steps.
Implement in-line FTIR monitoring to detect intermediates and byproducts.
- Safety Protocols : Follow OSHA/NIOSH guidelines for handling pyrophoric phosphines and volatile silanes. Include emergency quenching systems (e.g., dry ice baths) for large-scale reactions .
Methodological Frameworks
- PICO Framework : Apply to design experiments (e.g., Population: Transition-metal complexes; Intervention: Ligand substitution; Comparison: Non-silylated ligands; Outcome: Catalytic efficiency) .
- FINER Criteria : Ensure research questions are Feasible (e.g., access to air-free techniques), Novel (e.g., unexplored SiMe₃ electronic effects), and Relevant (e.g., applications in C–H activation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
